(R)-tert-Butyl (1-(4-bromophenyl)-3-oxopropan-2-yl)carbamate
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Overview
Description
®-tert-Butyl (1-(4-bromophenyl)-3-oxopropan-2-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse biological activities and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-(4-bromophenyl)-3-oxopropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a bromophenyl ketone derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF). The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl (1-(4-bromophenyl)-3-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.
Nucleophilic Substitution: The carbamate group can undergo nucleophilic substitution reactions, where a nucleophile replaces the leaving group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2), acids (e.g., H2SO4), and nitrating agents (e.g., HNO3).
Nucleophilic Substitution: Reagents such as alkoxides, amines, and thiols are commonly used under basic conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include brominated, nitrated, or sulfonated derivatives of the original compound.
Nucleophilic Substitution: Products include substituted carbamates with various functional groups.
Scientific Research Applications
®-tert-Butyl (1-(4-bromophenyl)-3-oxopropan-2-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of ®-tert-Butyl (1-(4-bromophenyl)-3-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl-4-bromophenyl carbamate
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- 4-Nitrophenyl chloroformate derivatives
Uniqueness
®-tert-Butyl (1-(4-bromophenyl)-3-oxopropan-2-yl)carbamate stands out due to its specific structural features, such as the tert-butyl and bromophenyl groups, which confer unique chemical reactivity and biological activity. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H18BrNO3 |
---|---|
Molecular Weight |
328.20 g/mol |
IUPAC Name |
tert-butyl N-[1-(4-bromophenyl)-3-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(18)16-12(9-17)8-10-4-6-11(15)7-5-10/h4-7,9,12H,8H2,1-3H3,(H,16,18) |
InChI Key |
VALHGPROCVGXAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C=O |
Origin of Product |
United States |
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